![molecular formula C11H10O2 B3391066 spiro[2H-chromene-3,1'-cyclopropane]-4-one CAS No. 1368407-47-9](/img/structure/B3391066.png)
spiro[2H-chromene-3,1'-cyclopropane]-4-one
Vue d'ensemble
Description
Spiro[2H-chromene-3,1’-cyclopropane]-4-one is a type of spirocyclic compound. Spirocyclic compounds are inherently highly 3-dimensional structures, defined as a bicycle connected by a single fully-substituted carbon atom . They have seen a dramatic increase in attention in recent years due to their numerous biological activities and their applications in medicinal chemistry .
Synthesis Analysis
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings have been developed . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .Molecular Structure Analysis
Spirocyclic structures are characterized by their 3-dimensional nature. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This unique structure allows them to improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Chemical Reactions Analysis
The synthesis of spirocyclic oxindoles involves the development of synthetic and catalytic methods to access medicinally relevant structural motifs and heterocycles . Transition metals have been used as catalysts in the synthesis of spirooxindoles .Mécanisme D'action
The mechanism of action of spiro[2H-chromene-3,1'-cyclopropane]-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to exhibit antibacterial and antifungal activity against a variety of pathogens. It has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of spiro[2H-chromene-3,1'-cyclopropane]-4-one is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on spiro[2H-chromene-3,1'-cyclopropane]-4-one. One area of research is the development of new synthetic methods for the production of this compound, which could potentially increase its yield and purity. Another area of research is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Spiro[2H-chromene-3,1'-cyclopropane]-4-one has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. In particular, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
spiro[2H-chromene-3,1'-cyclopropane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-8-3-1-2-4-9(8)13-7-11(10)5-6-11/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYPIHVEAISRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368407-47-9 | |
| Record name | 2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



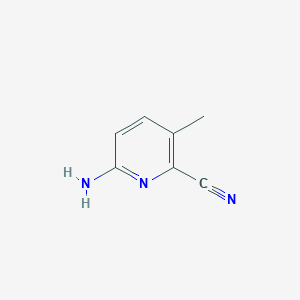
![Isoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B3390990.png)
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B3390995.png)
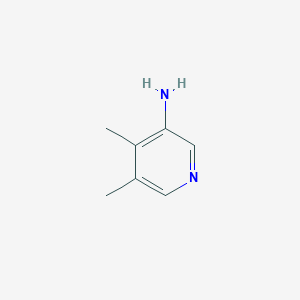
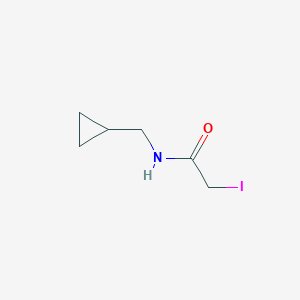
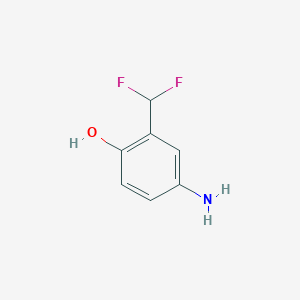
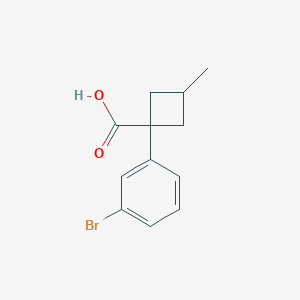
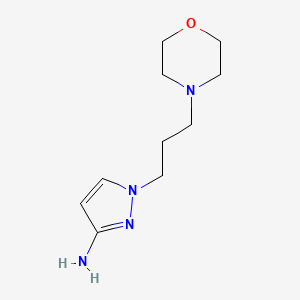


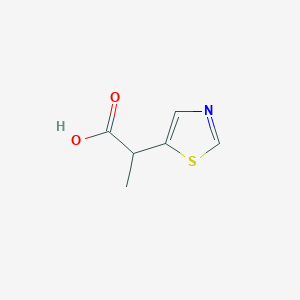
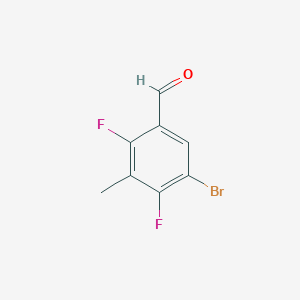
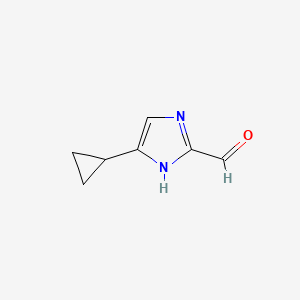
![7-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B3391080.png)